(R)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester (R)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532609
InChI: InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m1/s1
SMILES:
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol

(R)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13532609

Molecular Formula: C14H17NO4S

Molecular Weight: 295.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C14H17NO4S
Molecular Weight 295.36 g/mol
IUPAC Name 2-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanylacetic acid
Standard InChI InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m1/s1
Standard InChI Key VSRGCGSISNYAGA-GFCCVEGCSA-N
Isomeric SMILES C1CN(C[C@@H]1SCC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(3R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl]sulfanylacetic acid, reflects its stereochemistry and functional groups . The pyrrolidine ring adopts a five-membered saturated conformation, with the (R)-configuration at the 3-position ensuring chirality. Key structural elements include:

  • Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, enhancing stability during synthetic procedures.

  • Carboxymethylsulfanyl moiety: A thioether-linked acetic acid side chain, offering potential for further functionalization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC14H17NO4SC_{14}H_{17}NO_4S
Molecular weight295.36 g/mol
IUPAC name2-[(3R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl]sulfanylacetic acid
CAS RegistryNot publicly disclosed-

The absence of reported melting/boiling points and solubility data in available literature underscores the need for further characterization.

Synthetic Methodologies

Protecting Group Strategies

Synthesis typically employs benzyl trichloroacetimidate or 2-benzyloxypyridine to install the Cbz group, safeguarding the pyrrolidine nitrogen during subsequent reactions. A representative approach involves:

  • Pyrrolidine functionalization: Introducing the sulfanylacetic acid group via nucleophilic substitution or thiol-ene chemistry.

  • Enantioselective control: Asymmetric hydrogenation or chiral resolution to achieve the (R)-configuration, as demonstrated in analogous pyrrolidine syntheses .

Key Challenges:

  • Catalyst compatibility: Sulfur-containing substrates may poison metal catalysts, necessitating ligand modifications .

  • Protecting group stability: Ensuring the Cbz group remains intact under hydrogenation conditions.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

Though direct pharmacological data are lacking, structurally similar pyrrolidine derivatives exhibit:

  • Neurological activity: Modulation of GABA receptors for anxiety and epilepsy treatment .

  • Antimicrobial properties: Disruption of bacterial cell wall synthesis via thioether linkages.

Asymmetric Synthesis

The compound’s chiral center enables its use in constructing enantiopure APIs (Active Pharmaceutical Ingredients), such as:

  • Protease inhibitors: Leveraging the pyrrolidine scaffold’s rigidity for target binding .

  • Peptidomimetics: Mimicking peptide structures with enhanced metabolic stability.

Research Findings and Challenges

Stability and Reactivity

  • Thioether oxidation: The sulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic or oxidative conditions, requiring inert atmospheres for storage .

  • Deprotection kinetics: The Cbz group is cleavable via hydrogenolysis, but competing side reactions (e.g., ring opening) necessitate careful optimization.

Scalability Issues

Current methods face limitations in:

  • Catalyst cost: Noble metals (e.g., Pd, Rh) increase production expenses .

  • Purification complexity: Chromatographic separation of diastereomers reduces yield .

Future Directions

Biological Profiling

Priority areas include:

  • In vitro screening: Assessing antimicrobial, anticancer, or CNS activity.

  • Structure-Activity Relationship (SAR) studies: Modifying the sulfanylacetic acid chain to enhance potency.

Process Intensification

Innovations may involve:

  • Continuous-flow synthesis: Improving reaction control and scalability.

  • Biocatalytic approaches: Using enzymes for stereoselective synthesis under mild conditions .

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